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Core Science & Biosynthesis

Foundational

"4-Cyclopropyl-2-methoxybenzoic acid" synthesis route

An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-2-methoxybenzoic acid Introduction 4-Cyclopropyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid featuring a cyclopropyl moiety, a group of si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-2-methoxybenzoic acid

Introduction

4-Cyclopropyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid featuring a cyclopropyl moiety, a group of significant interest in medicinal chemistry. The incorporation of a cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule.[1] This guide provides a comprehensive, field-proven synthetic pathway for 4-Cyclopropyl-2-methoxybenzoic acid, designed for researchers, scientists, and drug development professionals. The presented route emphasizes robust and scalable reactions, focusing on a key palladium-catalyzed cross-coupling step.

Retrosynthetic Analysis and Strategy

The synthesis of 4-Cyclopropyl-2-methoxybenzoic acid is most strategically approached by forming the bond between the aromatic ring and the cyclopropyl group late in the sequence. A disconnection at this bond points to a cross-coupling reaction as the key transformation. Among modern synthetic methods, the Suzuki-Miyaura cross-coupling offers high functional group tolerance, mild reaction conditions, and broad substrate availability, making it an ideal choice.[1][2]

Our strategy involves a three-step sequence beginning with a commercially available, appropriately substituted benzoic acid derivative:

  • Protection of the carboxylic acid to prevent undesirable side reactions during the cross-coupling step.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling to install the cyclopropyl group.

  • Deprotection to liberate the final carboxylic acid.

This pathway is designed for efficiency and reliability, utilizing well-understood and extensively documented chemical transformations.

Visualized Synthetic Workflow

The following diagram outlines the proposed synthetic pathway from the starting material to the final product.

Synthesis_Workflow SM 4-Bromo-2-methoxybenzoic acid (Starting Material) INT1 Methyl 4-bromo-2-methoxybenzoate (Protected Intermediate) SM->INT1 Step 1: Esterification MeOH, H₂SO₄ (cat.) INT2 Methyl 4-cyclopropyl-2-methoxybenzoate (Coupled Intermediate) INT1->INT2 Step 2: Suzuki-Miyaura Coupling Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃ FP 4-Cyclopropyl-2-methoxybenzoic acid (Final Product) INT2->FP Step 3: Saponification NaOH, H₂O/MeOH

Caption: A three-step synthesis of 4-Cyclopropyl-2-methoxybenzoic acid.

Quantitative Data Summary

The following table provides an overview of the key quantitative parameters for each step in the synthesis.

StepReactionStarting MaterialKey Reagents & CatalystsProductTheoretical Yield (%)
1Esterification4-Bromo-2-methoxybenzoic acidMethanol, Sulfuric acidMethyl 4-bromo-2-methoxybenzoate>95%
2Suzuki-Miyaura CouplingMethyl 4-bromo-2-methoxybenzoateCyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃Methyl 4-cyclopropyl-2-methoxybenzoate85-90%
3SaponificationMethyl 4-cyclopropyl-2-methoxybenzoateSodium hydroxide, Methanol/Water4-Cyclopropyl-2-methoxybenzoic acid>95%

Detailed Experimental Protocols

Step 1: Protection via Fischer Esterification

Causality: The carboxylic acid functionality is acidic and can interfere with the basic conditions and organometallic intermediates of the Suzuki-Miyaura reaction. Converting it to a methyl ester provides a robust protecting group that is stable to the coupling conditions and can be easily removed in the final step.

Methodology:

  • To a solution of 4-Bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol) in methanol (150 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (1.2 mL, 21.6 mmol) dropwise while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-2-methoxybenzoate as a solid, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality: This is the key bond-forming step. A palladium catalyst is used to couple the aryl bromide with cyclopropylboronic acid.[3][4] The choice of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is based on its high efficiency and broad functional group tolerance in cross-coupling reactions.[5] A base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step in the catalytic cycle.[2] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Methodology:

  • In a Schlenk flask, combine Methyl 4-bromo-2-methoxybenzoate (8.0 g, 32.6 mmol), cyclopropylboronic acid (4.2 g, 48.9 mmol), and potassium carbonate (13.5 g, 97.8 mmol).

  • Add a solution of Pd(dppf)Cl₂ (1.2 g, 1.63 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane (120 mL) and water (30 mL) via cannula.

  • Heat the reaction mixture to 85°C and stir vigorously for 8-12 hours under the inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (150 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 4-cyclopropyl-2-methoxybenzoate.

Step 3: Deprotection via Saponification

Causality: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. Saponification, using a strong base like sodium hydroxide in a mixed aqueous/organic solvent system, is a highly efficient and standard method for this transformation. The reaction is driven to completion by heating.

Methodology:

  • Dissolve Methyl 4-cyclopropyl-2-methoxybenzoate (5.0 g, 24.2 mmol) in a mixture of methanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (1.94 g, 48.5 mmol) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 25 mL).

  • Dry the product under vacuum to yield 4-Cyclopropyl-2-methoxybenzoic acid as a pure solid.

Conclusion

The described three-step synthesis provides a reliable and scalable route to 4-Cyclopropyl-2-methoxybenzoic acid. By employing a protective esterification, a robust Suzuki-Miyaura cross-coupling, and a clean saponification, this protocol offers high yields and purity. The insights into the causality behind each procedural choice are intended to empower researchers to adapt and troubleshoot this synthesis for their specific applications in pharmaceutical and chemical development.

References

  • Feuerstein, M., et al. (2005). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Cyclopropyl-2-methoxybenzoic acid: A Molecule of Pharmaceutical Interest

Foreword: Navigating the Landscape of Novel Chemical Entities In the dynamic field of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 4-Cyclopropyl-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 4-Cyclopropyl-2-methoxybenzoic acid, a compound that, while not extensively documented in current literature, holds significant potential due to its unique combination of structural motifs. The presence of a cyclopropyl ring, a methoxy group, and a benzoic acid functionality suggests a rich pharmacological and chemical profile. This document serves as a technical exploration of its predicted properties, plausible synthetic routes, and potential applications, providing a foundational resource for researchers and scientists in the pharmaceutical industry. Our approach is grounded in established chemical principles and data from analogous structures, offering a scientifically rigorous yet forward-looking perspective.

Molecular Structure and Predicted Physicochemical Properties

4-Cyclopropyl-2-methoxybenzoic acid is a trisubstituted benzene derivative. The strategic placement of the cyclopropyl group at the 4-position, the methoxy group at the 2-position, and the carboxylic acid at the 1-position creates a unique electronic and steric environment that is likely to influence its biological activity and physical properties.

Structural Analysis

The molecule's core is a benzoic acid, with the carboxylic acid group being a key determinant of its acidity and a potential site for hydrogen bonding and salt formation. The methoxy group at the ortho position can influence the acidity of the carboxylic acid through both inductive and resonance effects, and its steric bulk can affect the conformation of the carboxyl group. The cyclopropyl group at the para position is a fascinating and increasingly utilized substituent in medicinal chemistry. Its strained three-membered ring endows it with unique electronic properties, often described as having partial sp2 character.

Predicted Physicochemical Data

Due to the absence of direct experimental data for 4-Cyclopropyl-2-methoxybenzoic acid, the following properties are estimated based on data from its constitutional isomers, 3-cyclopropylbenzoic acid and 4-cyclopropylbenzoic acid, and related methoxybenzoic acids.[1][2][3][4][5]

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₁H₁₂O₃Derived from the chemical structure.
Molecular Weight 192.21 g/mol Calculated from the molecular formula.
Melting Point (°C) 180-2004-Cyclopropylbenzoic acid has a melting point of 221-224°C.[4][5] The introduction of a methoxy group may lower the melting point due to altered crystal packing.
Boiling Point (°C) ~3203-Cyclopropylbenzoic acid has a boiling point of 312.2°C at 760 mmHg.[1] The addition of a methoxy group would likely increase the boiling point slightly.
pKa ~4.2The pKa of 4-cyclopropylbenzoic acid is approximately 4.4.[4] The ortho-methoxy group is expected to slightly increase the acidity (lower the pKa) due to its electron-withdrawing inductive effect.
LogP ~2.5The calculated XLogP3 for 3-cyclopropylbenzoic acid is 2.9.[1][3] The methoxy group will likely slightly decrease the lipophilicity.
Solubility Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.Benzoic acid derivatives with significant hydrocarbon character are typically sparingly soluble in water but show good solubility in organic solvents.

Strategic Synthesis: A Plausible Pathway

Proposed Synthetic Workflow

The proposed synthesis commences with a commercially available substituted benzoic acid, strategically employing a halogenated intermediate to facilitate the key cross-coupling step.

Synthesis_Workflow A 2-Methoxy-4-bromobenzoic acid (Starting Material) B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 2-methoxy-4-bromobenzoate B->C D Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, Base) C->D E Methyl 4-cyclopropyl-2-methoxybenzoate D->E F Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F G 4-Cyclopropyl-2-methoxybenzoic acid (Final Product) F->G

Caption: Proposed synthetic workflow for 4-Cyclopropyl-2-methoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Esterification of 2-Methoxy-4-bromobenzoic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent interference in the subsequent palladium-catalyzed cross-coupling reaction.

  • Methodology:

    • To a solution of 2-methoxy-4-bromobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-methoxy-4-bromobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This is the key step for the introduction of the cyclopropyl moiety. The use of a suitable palladium catalyst and ligand is crucial for achieving high yields.[10]

  • Methodology:

    • In a reaction vessel, combine methyl 2-methoxy-4-bromobenzoate, cyclopropylboronic acid (1.2 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos, in an appropriate solvent system (e.g., toluene/water or dioxane/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 4-cyclopropyl-2-methoxybenzoate.

Step 3: Hydrolysis of the Ester

  • Rationale: The final step is the deprotection of the carboxylic acid to yield the target molecule.

  • Methodology:

    • Dissolve the methyl 4-cyclopropyl-2-methoxybenzoate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide or lithium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-Cyclopropyl-2-methoxybenzoic acid.

Predicted Spectroscopic Profile

The structural features of 4-Cyclopropyl-2-methoxybenzoic acid will give rise to a characteristic spectroscopic signature. The predictions below are based on the known spectral data of 2-methoxybenzoic acid and the expected influence of the cyclopropyl substituent.[11][12][13][14][15]

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-13 ppm, which is exchangeable with D₂O.[11]

  • Aromatic Protons: Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.[11]

  • Cyclopropyl Protons: A set of multiplets in the upfield region, typically between 0.6 and 1.2 ppm. The methine proton will be a multiplet, and the four methylene protons will likely appear as two distinct multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region, around 165-175 ppm.[11]

  • Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the carboxylic acid will be deshielded.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.[11]

  • Cyclopropyl Carbons: Signals in the upfield region, typically between 5 and 15 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11]

  • C-H Stretch (Aromatic and Cyclopropyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the cyclopropyl C-H stretches will be slightly below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the range of 1680-1710 cm⁻¹.[11]

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.[11]

Potential Applications in Drug Discovery and Development

The unique structural combination of 4-Cyclopropyl-2-methoxybenzoic acid makes it an attractive scaffold for medicinal chemistry. The cyclopropyl group, in particular, is a "privileged" substituent in modern drug design.[16][17][18][19]

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety can confer several advantageous properties to a drug candidate:[16][20]

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to improved binding affinity with the target protein.

  • Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[20]

  • Improved Pharmacokinetics: The cyclopropyl group can favorably modulate lipophilicity and membrane permeability, leading to better absorption and distribution.

  • Reduced Off-Target Effects: The conformational constraint can improve selectivity for the intended biological target.

Bioisosteric Considerations and Target Exploration

The concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance biological activity, is a cornerstone of drug design.[21][22][23][24][25] 4-Cyclopropyl-2-methoxybenzoic acid can be considered a bioisostere of other substituted benzoic acids that have shown biological activity.

Bioisosterism cluster_targets Target Classes A 4-Cyclopropyl-2-methoxybenzoic acid B Potential Biological Targets A->B interacts with C Enzymes (e.g., Kinases, Proteases) B->C D Receptors (e.g., GPCRs) B->D E Ion Channels B->E

Caption: Potential biological target classes for 4-Cyclopropyl-2-methoxybenzoic acid.

Given the diverse biological activities of cyclopropyl-containing compounds, potential therapeutic areas for derivatives of 4-Cyclopropyl-2-methoxybenzoic acid could include:

  • Oncology: As inhibitors of kinases such as MET or VEGFR-2.[17]

  • Infectious Diseases: As antimicrobial or antiviral agents.

  • Central Nervous System Disorders: As anticonvulsant or antidepressant agents.[17]

Safety and Handling

While specific toxicity data for 4-Cyclopropyl-2-methoxybenzoic acid is unavailable, it should be handled with the standard precautions for a novel chemical entity in a laboratory setting. Based on the known hazards of similar benzoic acid derivatives, the following should be considered:

  • Potential Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

4-Cyclopropyl-2-methoxybenzoic acid represents an intriguing, yet underexplored, molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic strategy, and a well-reasoned exploration of its potential applications in drug discovery. The unique combination of the cyclopropyl, methoxy, and benzoic acid functionalities makes it a promising scaffold for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening against a diverse panel of targets will be crucial in elucidating its pharmacological profile and unlocking its therapeutic potential. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the discovery of new and effective medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online.
  • What is the role of bioisosterism in drug design? (2025).
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Bioisosterism. (n.d.). Drug Design Org.
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.).
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Chemspace.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC.
  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006).
  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. (2025). Filo.
  • 2-Methoxybenzoic acid. (n.d.). PubChem.
  • Benzoic acid, 3-cyclopropyl-. (n.d.). AngeneChemical.
  • 4-Cyclopropylbenzoic acid. (n.d.). PubChem.
  • 3-Cyclopropylbenzoic acid. (n.d.). PubChem.
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). Audrey Yun Li.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (n.d.). PMC.
  • Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. (n.d.).
  • 2-AMINO-4-METHOXY-BENZOIC ACID synthesis. (n.d.). Chemicalbook.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.
  • Benzoic acid, 2-methoxy- (IR Spectrum). (n.d.). NIST WebBook.
  • 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9. (n.d.). ChemicalBook.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • 4-Cyclopropyl-benzoic acid. (n.d.). Oakwood Chemical.
  • Preparation of 4-methoxybenzoic acid. (n.d.). PrepChem.com.
  • 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic
  • 4-Methoxy-2-methylbenzoic acid. (n.d.). Chem-Impex.

Sources

Foundational

No Publicly Available Data on the Mechanism of Action for 4-Cyclopropyl-2-methoxybenzoic acid

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the mechanism of action, biological targets, or therapeutic uses of the chemical compo...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the mechanism of action, biological targets, or therapeutic uses of the chemical compound 4-Cyclopropyl-2-methoxybenzoic acid. This indicates that the molecule may be a novel chemical entity, a proprietary compound not yet disclosed in the public domain, or a research chemical that has not been the subject of published biological studies.

Our extensive investigation included targeted searches for biological activity, patents, and its potential role in drug discovery and screening libraries. The search, however, consistently retrieved information on structurally related but distinct molecules. This suggests that while the individual chemical moieties (cyclopropyl and methoxybenzoic acid) are of interest in medicinal chemistry, their specific combination in "4-Cyclopropyl-2-methoxybenzoic acid" has not been detailed in accessible scientific or patent literature.

Findings on Structurally Related Compounds

While no data exists for the specific molecule of interest, our search did reveal information on related compounds, which may offer contextual clues to the potential research areas for such a chemical structure:

  • Cyclopropyl-containing Benzoic Acids: A patent was identified for "3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid," which serves as a key intermediate in the synthesis of the approved drug Roflumilast, a phosphodiesterase-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD). This highlights the utility of the cyclopropylmethoxy benzoic acid scaffold in developing targeted therapeutics.

  • Methoxybenzoic Acid Derivatives: Various methoxybenzoic acid derivatives were found to be common building blocks in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. For instance, 2-Hydroxy-4-methoxybenzoic acid, a natural product, has been reported to possess anti-diabetic, hypolipidemic, hepatoprotective, and anti-snake venom activities.

  • Research Intermediates: Compounds such as "2-(Cyclopropylmethoxy)-4-methoxybenzoic acid" are commercially available as building blocks for the synthesis of more complex molecules in drug discovery programs.

The absence of specific data for "4-Cyclopropyl-2-methoxybenzoic acid" prevents the creation of an in-depth technical guide on its mechanism of action as requested. Further research and publication in the peer-reviewed scientific literature would be required to elucidate its biological properties.

Protocols & Analytical Methods

Method

Application Note: HPLC Purification Strategies for 4-Cyclopropyl-2-methoxybenzoic Acid

Introduction & Compound Significance 4-Cyclopropyl-2-methoxybenzoic acid is a critical intermediate scaffold often encountered in the synthesis of phosphodiesterase (PDE) inhibitors and various kinase inhibitors. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

4-Cyclopropyl-2-methoxybenzoic acid is a critical intermediate scaffold often encountered in the synthesis of phosphodiesterase (PDE) inhibitors and various kinase inhibitors. Its structural duality—combining a polar, ionizable carboxylic acid tail with a hydrophobic cyclopropyl-phenyl core—presents specific chromatographic challenges.

This guide provides a robust, self-validating protocol for the analysis and preparative purification of this compound. Unlike standard benzoic acids, the presence of the cyclopropyl ring requires careful attention to mobile phase acidity and temperature to prevent ring-opening degradation, while the ortho-methoxy group introduces steric and electronic effects that influence pKa and solubility.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicChromatographic Implication
Formula C₁₁H₁₂O₃MW: 192.21 g/mol
pKa (Acid) ~3.8 – 4.2Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.
LogP ~2.5 – 2.8Moderately lipophilic; good retention on C18.
UV Max ~210 nm, ~254 nm254 nm is preferred for selectivity; 210 nm for high sensitivity.
Stability Cyclopropyl ring sensitive to strong acid/heatAvoid pH < 1.5 and Temp > 50°C.

Method Development Strategy (The "Why" Behind the "How")

Column Selection: C18 vs. Phenyl-Hexyl

While a standard C18 (Octadecyl) column is sufficient for retention, the Phenyl-Hexyl phase is often superior for this specific molecule.

  • Reasoning: The ortho-methoxy group creates a specific electron density on the aromatic ring. Phenyl-Hexyl phases utilize

    
     interactions, providing orthogonal selectivity that can separate the target from des-methoxy or regio-isomeric impurities that co-elute on C18 based on hydrophobicity alone.
    
Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has lower viscosity (lower backpressure) and higher elution strength, which is necessary for the lipophilic cyclopropyl group.

  • Modifier:

    • Analytical (QC):0.1% Formic Acid .[1] Compatible with LC-MS (ESI+ or ESI-).

    • Preparative:[2][3][4][5][6]0.1% Trifluoroacetic Acid (TFA) .[1] TFA acts as a stronger ion-pairing agent, masking silanols and providing sharper peak shapes for carboxylic acids, which is crucial for high-load purification.

Experimental Protocols

Analytical Method (QC & Scouting)

Objective: Assess purity and determine elution %B for scale-up.

  • System: HPLC/UHPLC with DAD or MS detector.

  • Column: C18 or Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Core-Shell recommended for speed).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to protect cyclopropyl moiety).

  • Detection: UV 254 nm (primary), 210 nm (secondary).

Gradient Table (Scouting):

Time (min) % Mobile Phase B Event
0.00 5 Equilibration
1.00 5 Injection hold
8.00 95 Linear Ramp
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |

Success Criteria:

  • Target peak should elute between 40-60% B.

  • Tailing Factor (Tf) should be < 1.3. If Tf > 1.5, switch modifier to TFA.

Preparative Purification Protocol (Scale-Up)

Objective: Isolate >100 mg of material with >98% purity.

  • Calculation: If the analytical peak elutes at ~50% B, the preparative gradient should start 10% lower and be shallower.

  • Column: Prep C18, 20 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Loading: Dissolve sample in DMSO:MeOH (1:1). Inject ~100-200 mg per run.

Focused Gradient (Example for 50% elution):

Time (min) % Mobile Phase B Rationale
0.0 30 Initial Hold
2.0 30 Load Sample
12.0 70 Focused Shallow Gradient (4% per min)
13.0 95 Wash Lipophilic Impurities
15.0 95 Hold

| 15.1 | 30 | Re-equilibrate |

Workflow Visualization

Purification Logic Flow

This diagram illustrates the decision-making process from crude synthesis to isolated product.

PurificationWorkflow Start Crude Mixture (Synthesis) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Analytical Analytical Scout (5-95% Gradient) Solubility->Analytical Decision Target Separation? Analytical->Decision Opt_Acid Add 0.1% TFA (Sharpen Peak) Decision->Opt_Acid No (Tailing) Opt_Col Switch to Phenyl-Hexyl (Selectivity) Decision->Opt_Col No (Co-elution) Prep_Calc Calculate Focused Gradient (Target %B - 10%) Decision->Prep_Calc Yes (Rs > 1.5) Opt_Acid->Analytical Opt_Col->Analytical Prep_Run Preparative Run (20x150mm Column) Prep_Calc->Prep_Run Fraction Fraction Collection (Threshold Trigger) Prep_Run->Fraction Dry Lyophilization (Remove Solvent) Fraction->Dry

Caption: Logical workflow for converting crude synthesis material into purified solid, including optimization loops.

Acidic Stability & Optimization

The cyclopropyl group presents a stability risk. This diagram details the safe operating window.

StabilityLogic Condition Mobile Phase Conditions Safe Safe Zone: pH 2.0 - 3.0 Temp < 40°C Condition->Safe Risk Risk Zone: pH < 1.5 Temp > 50°C Condition->Risk Result_Safe Stable Retention Intact Cyclopropyl Safe->Result_Safe Result_Risk Ring Opening Degradation Peaks Risk->Result_Risk

Caption: Operational boundaries to prevent cyclopropyl ring degradation during HPLC.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Broad / Tailing Peak Ionization of carboxylic acid (pH > pKa).Ensure mobile phase pH is ≤ 2.5. Switch from Formic Acid to TFA (0.1%).
Split Peak Sample solvent too strong (e.g., pure DMSO).Dilute sample with water/mobile phase A until it turns slightly cloudy, then add minimal MeOH to clear.
Recovery < 80% Precipitation in the fraction collector.The compound is hydrophobic.[7] Ensure collection tubes contain 10% ACN or keep fractions diluted.
Extra Peaks Cyclopropyl ring opening.Check if column oven is > 50°C or if strong mineral acids (HCl/H₂SO₄) were used in prep.

References

  • PubChem. (2023). 4-Cyclopropylbenzoic acid (Analogous Structure Properties). National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. (Discussion on pH stability and method development). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for "4-Cyclopropyl-2-methoxybenzoic acid"

Technical Support Center: Optimizing Suzuki Coupling for 4-Cyclopropyl-2-methoxybenzoic Acid Executive Summary: The Mechanistic Challenge Synthesizing 4-Cyclopropyl-2-methoxybenzoic acid via Suzuki-Miyaura coupling prese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki Coupling for 4-Cyclopropyl-2-methoxybenzoic Acid

Executive Summary: The Mechanistic Challenge

Synthesizing 4-Cyclopropyl-2-methoxybenzoic acid via Suzuki-Miyaura coupling presents a specific intersection of two chemical challenges:

  • Electronic Deactivation: The starting material, likely a 4-halo-2-methoxybenzoic acid derivative , contains a methoxy group (ortho to the carboxyl, meta to the halogen) and a carboxyl group (para to the halogen). While the carboxyl is electron-withdrawing, the methoxy group is an electron-donating group (EDG). If the carboxyl is protected as an ester, the ring becomes moderately electron-rich, making the oxidative addition of the Palladium catalyst slower compared to electron-deficient systems.

  • Nucleophile Instability: Cyclopropylboronic acid is notoriously unstable. It suffers from rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often decomposing faster than the cross-coupling can occur.

This guide provides a self-validating workflow to overcome these competing factors, prioritizing the Wallace-Molander protocols which are the industry standard for this specific transformation.

Strategic Decision Tree (Workflow)

Before starting, select your route based on your available starting materials and tolerance for downstream hydrolysis.

SuzukiOptimization Start Start: 4-Bromo-2-methoxybenzoic acid Decision1 Can you tolerate a hydrolysis step? Start->Decision1 RouteA Route A: Ester Protection (Recommended) Convert to Methyl Ester Decision1->RouteA Yes (Robust) RouteB Route B: Direct Acid Coupling (High Risk of Catalyst Poisoning) Decision1->RouteB No (Fast) ReagentA Reagent: Cyclopropylboronic Acid Catalyst: Pd(OAc)2 + PCy3 Base: K3PO4 (3.5 eq) RouteA->ReagentA ReagentB Reagent: K-Cyclopropyltrifluoroborate Catalyst: Pd-XPhos G3 or RuPhos Base: K2CO3 (3 eq) RouteB->ReagentB OutcomeA High Yield (>85%) Requires LiOH hydrolysis ReagentA->OutcomeA OutcomeB Variable Yield (40-70%) Direct Product ReagentB->OutcomeB

Caption: Decision tree for selecting the optimal synthetic route based on substrate stability and workflow constraints.

Optimized Protocols

Protocol A: The "Wallace" Conditions (High Robustness)

Best for: Scale-up and maximizing yield. Uses the ester to prevent catalyst poisoning.

Substrate: Methyl 4-bromo-2-methoxybenzoate Reagent: Cyclopropylboronic acid (1.3 - 1.5 equiv)

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%) Simple Pd(II) source, reduces in situ.
Ligand PCy₃ (10 mol%) Tricyclohexylphosphine is bulky and electron-rich, accelerating oxidative addition into the deactivated aryl bromide. Crucial for cyclopropyl coupling [1].
Base K₃PO₄ (3.5 equiv) Phosphate is superior to carbonates for cyclopropyl couplings; it buffers the pH to minimize protodeboronation [2].
Solvent Toluene / Water (20:1) A strict biphasic system is required. Trace water activates the boronic acid, but excess water destroys it.
Temp 100°C High temperature is needed to force the sluggish oxidative addition.

Step-by-Step:

  • Charge a reaction vial with Methyl 4-bromo-2-methoxybenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.10 eq), and K₃PO₄ (3.5 eq).

  • Critical: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling.[1]

  • Add Toluene and Water (degassed).

  • Heat to 100°C with vigorous stirring (1000 rpm) for 4–12 hours.

  • Workup: Cool, filter through Celite, concentrate, and hydrolyze the ester using LiOH in THF/Water.

Protocol B: The "Molander" Conditions (Direct Acid)

Best for: Rapid screening or if the ester is difficult to hydrolyze.

Substrate: 4-Bromo-2-methoxybenzoic acid Reagent: Potassium Cyclopropyltrifluoroborate (1.5 equiv)

ParameterConditionRationale
Catalyst XPhos Pd G3 (2-5 mol%) Pre-formed precatalyst ensures active Pd(0) enters the cycle immediately, preventing poisoning by the free carboxylic acid [3].
Base K₂CO₃ (3.0 equiv) Carbonate is sufficient for trifluoroborates, which slowly hydrolyze to the active boronic acid in situ, creating a "slow release" mechanism that prevents decomposition.
Solvent THF / Water (10:1) Higher water content is needed to hydrolyze the trifluoroborate salt.
Temp 80°C Milder temperature possible due to the high activity of XPhos.

Troubleshooting & FAQs

Q1: My conversion is stuck at 50%, and I see de-boronated cyclopropane (cyclopropane gas) evolving. What is happening? Diagnosis: You are experiencing Protodeboronation . The cyclopropylboronic acid is hydrolyzing with water before it can couple with the palladium center. Solution:

  • Switch to Protocol A (Toluene/Water 20:1): Reduce the water content.

  • Use K₃PO₄: This base is less basic than carbonates in organic media, reducing the rate of boron decomposition.

  • Use Trifluoroborates (Protocol B): These are stable to base and only release the active species slowly, keeping the concentration of unstable boronic acid low (the "Slow Release" effect) [3].

Q2: I am using the free acid (4-bromo-2-methoxybenzoic acid) and getting zero yield. Diagnosis: Catalyst Poisoning . The carboxylate group (COO⁻) can bind to the Palladium center, forming an unreactive "palladacycle" or simply saturating the coordination sphere, preventing the phosphine ligand from binding. Solution:

  • Protect the acid: Convert to the Methyl Ester (MeI/K₂CO₃ in DMF) before coupling. This is the most reliable fix.

  • Increase Base: If you must use the free acid, ensure you use at least 3.5 to 4.0 equivalents of base (1 eq to deprotonate the acid, 2.5 eq for the Suzuki cycle).

Q3: Why is the reaction mixture turning black immediately? Diagnosis: Pd Black Precipitation . The ligand is not stabilizing the Palladium effectively, leading to aggregation.[1] Solution:

  • Check Ligand/Pd Ratio: Ensure you are using a 2:1 ratio of PCy₃ to Pd(OAc)₂.

  • Oxygen Contamination: Oxygen oxidizes phosphines (like PCy₃) to phosphine oxides, which are useless as ligands. Re-evaluate your degassing procedure (sparge with Argon for >10 mins).

Q4: Can I use Pd(dppf)Cl₂? It works for my aryl couplings. Diagnosis: Suboptimal Ligand . While Pd(dppf)Cl₂ is a workhorse, it is often too sterically crowded and not electron-rich enough for alkyl coupling partners like cyclopropyl. Solution: Stick to PCy₃ (Tricyclohexylphosphine) or XPhos . These ligands have the specific "cone angle" and electron donation required to facilitate the reductive elimination of the bulky, sp3-hybridized cyclopropyl group [1].

References

  • Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

    • Establishes Pd(OAc)2/PCy3 as the premier system for cyclopropylboronic acid coupling.
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

    • Foundational text on using trifluoroborates to solve protodeboron
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. Link

    • While focused on pyridines, this paper details the mechanistic "Slow Release" strategy relevant to unstable boronic acids.

Sources

Optimization

Technical Support Center: Synthesis of 4-Cyclopropyl-2-methoxybenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-Cyclopropyl-2-methoxybenzoic acid. This guide is designed to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Cyclopropyl-2-methoxybenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for professionals engaged in the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Cyclopropyl-2-methoxybenzoic acid?

The synthesis of 4-Cyclopropyl-2-methoxybenzoic acid typically originates from precursors containing the methoxybenzoic acid scaffold or by constructing the benzoic acid moiety on a cyclopropyl- Methoxy-substituted benzene ring. A prevalent and effective strategy involves a Grignard reaction followed by carboxylation.

This route often starts with a brominated precursor, such as 4-bromo-1-cyclopropyl-2-methoxybenzene. This starting material is then converted to a Grignard reagent by reacting it with magnesium metal. The subsequent reaction of the Grignard reagent with carbon dioxide (usually in the form of dry ice) and an acidic workup yields the desired 4-Cyclopropyl-2-methoxybenzoic acid.

Q2: I am observing a significant amount of a non-acidic byproduct in my Grignard reaction. What could it be and how can I minimize it?

Answer:

A common non-acidic byproduct in this synthesis is 1-cyclopropyl-3-methoxybenzene . Its formation is typically due to the reaction of the Grignard reagent with a proton source, which could be trace amounts of water in the solvent or on the glassware.

Causality: Grignard reagents are highly basic and will readily react with any available acidic protons.[1][2] The presence of moisture will quench the Grignard reagent, leading to the formation of the corresponding hydrocarbon.

Troubleshooting Steps:

  • Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Quality of Magnesium: Use high-quality magnesium turnings that have been activated prior to use.

Q3: My final product shows an impurity with a similar polarity to the desired product, making purification difficult. What is this likely to be?

Answer:

A likely impurity with similar polarity is the demethylated analog, 4-Cyclopropyl-2-hydroxybenzoic acid .

Causality: The methoxy group on the benzene ring can be susceptible to cleavage under certain conditions, particularly if harsh acidic conditions or high temperatures are employed during the workup or purification stages.[3]

Troubleshooting Steps:

  • Milder Workup Conditions: Use milder acidic conditions for the workup of the Grignard reaction. For instance, a saturated aqueous solution of ammonium chloride can be used instead of strong mineral acids.

  • Temperature Control: Avoid excessive temperatures during any distillation or recrystallization steps.

  • Purification Strategy: While challenging, careful column chromatography with a finely tuned eluent system can often resolve these two compounds. Alternatively, derivatization of the hydroxyl group could be explored to alter its polarity for easier separation, followed by a deprotection step.

Q4: I have identified unreacted 4-bromo-1-cyclopropyl-2-methoxybenzene in my crude product. What are the likely causes?

Answer:

The presence of unreacted starting material can be attributed to several factors related to the formation of the Grignard reagent.

Causality:

  • Incomplete Grignard Formation: The reaction between the aryl bromide and magnesium may not have gone to completion. This could be due to passivation of the magnesium surface or insufficient reaction time.

  • Poor Quality Reagents: The magnesium or the solvent may not be of sufficient purity.

Troubleshooting Steps:

  • Magnesium Activation: Activate the magnesium turnings prior to the reaction. This can be done by stirring them with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears.

  • Reaction Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the aryl bromide. A small amount of the bromide can be added initially, and initiation can be confirmed by a gentle exotherm or a change in the appearance of the reaction mixture.

  • Extended Reaction Time: Allow for a sufficient reaction time to ensure complete formation of the Grignard reagent before proceeding with the carboxylation step.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a more detailed look at potential byproducts and offers structured solutions for their management.

Issue 1: Presence of a Dimeric Byproduct

Identification: You may observe a higher molecular weight impurity, which could be a biphenyl derivative formed from the coupling of two Grignard reagent molecules.

Mechanism: This can occur through a Wurtz-type coupling reaction, especially if there are impurities in the magnesium or if the reaction temperature is not well-controlled.

Mitigation Protocol:

  • Control Temperature: Maintain a consistent and moderate temperature during the formation of the Grignard reagent.

  • High-Purity Reagents: Use high-purity magnesium and solvents.

  • Slow Addition: Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the bromide in the reaction mixture.

Issue 2: Formation of Over-Oxidized or Decarboxylated Impurities

Identification: The presence of phenolic compounds or compounds lacking the carboxylic acid group can indicate side reactions. For instance, 1,3-dimethoxybenzene can be a byproduct if decarboxylation occurs.[4]

Mechanism: Decarboxylation of benzoic acids can be catalyzed by acid and heat.[5][6][7][8] While 4-Cyclopropyl-2-methoxybenzoic acid is relatively stable, harsh workup or purification conditions can promote the loss of CO2.

Mitigation Protocol:

  • Neutralize Carefully: After the acidic workup, ensure the product is thoroughly neutralized before any purification steps involving heat.

  • Vacuum Distillation: If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible.

  • Alternative Purification: Consider non-thermal purification methods such as recrystallization or column chromatography.

Data Summary of Potential Byproducts
Byproduct NameChemical StructureFormation PathwayMitigation Strategy
1-Cyclopropyl-3-methoxybenzeneC₁₀H₁₂OQuenching of Grignard reagentUse anhydrous conditions
4-Cyclopropyl-2-hydroxybenzoic acidC₁₀H₁₀O₃DemethylationMilder workup, temperature control
Unreacted Starting MaterialC₁₀H₁₁BrOIncomplete Grignard formationMagnesium activation, sufficient reaction time
Biphenyl DerivativeC₂₀H₂₂O₂Wurtz-type couplingTemperature control, slow addition
1,3-dimethoxybenzeneC₈H₁₀O₂DecarboxylationMilder workup, low-temperature purification
Experimental Workflow for Byproduct Analysis

A robust analytical workflow is crucial for identifying and quantifying byproducts.

Byproduct_Analysis_Workflow Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC Initial Assessment Column_Chromatography Column Chromatography TLC->Column_Chromatography Separation Fraction_Analysis Analyze Fractions (TLC/LC-MS) Column_Chromatography->Fraction_Analysis NMR NMR Spectroscopy Fraction_Analysis->NMR Pure Fractions MS Mass Spectrometry Fraction_Analysis->MS Pure Fractions Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the separation and identification of synthesis byproducts.

Protocol: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic desired product from neutral byproducts like 1-cyclopropyl-3-methoxybenzene.[3]

Objective: To isolate 4-Cyclopropyl-2-methoxybenzoic acid from non-acidic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution (3 x 50 mL). The desired acid will move to the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with a small amount of diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The desired product will precipitate out.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield the purified 4-Cyclopropyl-2-methoxybenzoic acid.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Problem Observed Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Unreacted_SM Unreacted Starting Material? Low_Yield->Unreacted_SM Non_Acidic_Impurity Non-Acidic Impurity? Impure_Product->Non_Acidic_Impurity Polar_Impurity Polar Impurity (Similar to Product)? Impure_Product->Polar_Impurity Check_Grignard Check Grignard Formation Conditions Unreacted_SM->Check_Grignard Yes Check_Anhydrous Verify Anhydrous Conditions Non_Acidic_Impurity->Check_Anhydrous Yes Check_Workup Review Workup/Purification Conditions Polar_Impurity->Check_Workup Yes Activate_Mg Activate Mg, Ensure Initiation Check_Grignard->Activate_Mg Dry_Glassware Rigorously Dry Glassware/Solvents Check_Anhydrous->Dry_Glassware Mild_Conditions Use Milder Acid/Lower Temp Check_Workup->Mild_Conditions

Sources

Troubleshooting

"4-Cyclopropyl-2-methoxybenzoic acid" stability issues in solution

This guide serves as a specialized Technical Support Center for researchers working with 4-Cyclopropyl-2-methoxybenzoic acid . It addresses stability challenges inherent to the cyclopropyl moiety and the benzoic acid sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-Cyclopropyl-2-methoxybenzoic acid . It addresses stability challenges inherent to the cyclopropyl moiety and the benzoic acid scaffold, providing actionable troubleshooting protocols.

Executive Summary: Stability & Reactivity Profile

4-Cyclopropyl-2-methoxybenzoic acid presents a unique stability profile due to the tension of the cyclopropyl ring combined with the electronic effects of the methoxy and carboxyl groups. While the aromatic core is robust, the cyclopropyl ring is the critical failure point under acidic conditions, susceptible to ring-opening reactions.

ParameterStability StatusCritical Notes
Acidic Media (pH < 3) ⚠️ High Risk Cyclopropyl ring opening (acid-catalyzed hydrolysis/rearrangement).
Basic Media (pH > 8) Stable Forms stable carboxylate salt; cyclopropyl ring remains intact.
Thermal (< 50°C) Stable Stable in solid state and neutral solution.
Thermal (> 150°C) ⚠️ Risk Potential for decarboxylation (loss of CO₂).[1][2]
Oxidative Conditions ⚠️ Moderate Risk Benzylic-like oxidation of the cyclopropyl ring is possible.
Light Exposure ⚠️ Moderate Risk Photo-oxidation possible; store in amber vials.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I see new impurity peaks in my HPLC chromatogram after leaving the sample in the autosampler overnight."

Diagnosis: Acid-Catalyzed Cyclopropyl Ring Opening. Most standard HPLC mobile phases contain additives like Trifluoroacetic Acid (TFA) or Formic Acid (0.1%). Prolonged exposure of the cyclopropyl group to these acidic conditions, even at room temperature, can catalyze the cleavage of the strained three-membered ring.

  • Mechanism: The proton (

    
    ) attacks the cyclopropyl ring, relieving ring strain (approx.[3] 27.5 kcal/mol) and generating a carbocation intermediate that reacts with the solvent (water/methanol) to form linear chain derivatives (e.g., propanols or olefins).
    
  • Solution:

    • Switch Additives: Use Acetic Acid or Ammonium Acetate (pH ~4.5–5.0) instead of TFA.

    • Minimize Time: Analyze samples immediately after preparation.

    • Neutralize: Store samples in a buffered solvent (e.g., Phosphate buffer pH 7.0) and only acidify immediately prior to injection if necessary for peak shape.

Issue 2: "The compound is precipitating out of my aqueous buffer."

Diagnosis: pH-Dependent Solubility (pKa Clash). The pKa of 2-methoxybenzoic acid derivatives is typically around 4.0–4.2 .

  • The Problem: If your buffer pH is near or below the pKa, the molecule exists largely in its protonated (neutral), hydrophobic form, leading to precipitation.

  • Solution:

    • Adjust pH: Ensure the buffer pH is at least 2 units above the pKa (i.e., pH > 6.2) to maintain the species in its ionized, soluble carboxylate form.

    • Cosolvent: Add 5–10% DMSO or Methanol if working at lower pH is mandatory.

Issue 3: "My yield is low during workup, and I detect a 'methyl ester' impurity."

Diagnosis: Fischer Esterification. If you are extracting the compound from an acidic aqueous layer using Methanol as a cosolvent or during recrystallization, the carboxylic acid can react with the alcohol.

  • Solution: Avoid using alcohols (MeOH, EtOH) during acidic workups. Use Acetonitrile or Ethyl Acetate for extraction. If methanol is required, ensure the mixture is strictly neutral or basic.

Part 2: Visualizing the Instability Mechanism

The following diagram illustrates the primary degradation pathway: Acid-Catalyzed Ring Opening . This is the most common cause of purity loss in solution.

G Figure 1: Acid-Catalyzed Degradation Pathway of the Cyclopropyl Moiety Start 4-Cyclopropyl-2-methoxybenzoic acid (Intact) Inter Protonated Intermediate (Carbocation/Ring Strain) Start->Inter Protonation (Rate Limiting Step) Acid Acidic Medium (H+ from TFA/Formic) Acid->Inter Product Ring-Opened Degradants (Linear Alcohols/Olefins) Inter->Product Nucleophilic Attack (H2O/MeOH)

Caption: Under acidic conditions (pH < 3), the strained cyclopropyl ring undergoes protonation, leading to ring opening and the formation of linear degradation products.[4]

Part 3: Validated Stability Testing Protocol

Use this protocol to validate the stability of your specific lot under your experimental conditions.

Materials Required
  • Test Compound: 4-Cyclopropyl-2-methoxybenzoic acid (1 mg)

  • Solvents: DMSO (Stock), Acetonitrile (ACN), Water, 0.1% Formic Acid, 10mM Ammonium Bicarbonate (pH 8).

  • Equipment: HPLC-UV/DAD or LC-MS.

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL). Note: DMSO is the preferred storage solvent as it is non-protic.

  • Preparation of Test Samples (Stress Conditions):

    • Sample A (Acidic): Dilute 10 µL Stock into 990 µL 0.1% Formic Acid in Water .

    • Sample B (Basic): Dilute 10 µL Stock into 990 µL 10mM Ammonium Bicarbonate .

    • Sample C (Control): Dilute 10 µL Stock into 990 µL Acetonitrile/Water (50:50) .

  • Incubation:

    • Place all vials in the HPLC autosampler at 25°C .

  • Analysis Sequence:

    • Inject Sample C (t=0).

    • Inject Sample A (t=0).

    • Inject Sample B (t=0).

    • Wait 12 Hours.

    • Re-inject all samples (t=12h).

  • Data Interpretation:

    • Pass: Purity of Sample A/B at t=12h is > 98% of Sample C (t=0).

    • Fail (Acid Sensitive): Sample A shows new peaks > 2% area; Sample B remains stable. Action: Avoid acidic mobile phases.

Part 4: Solubility & Handling Matrix
SolventSolubility RatingHandling Recommendation
DMSO High (> 50 mg/mL)Recommended for Stock. Store at -20°C.
Methanol ModerateGood for transfer, but risk of esterification if acidic.
Water (pH 7) Moderate (as salt)Soluble as Sodium/Potassium salt.
Water (pH 2) InsolubleWill precipitate. Do not use for stock.
DCM / EtOAc HighExcellent for extraction/workup.
References
  • National Institutes of Health (NIH). (2019). Ring-Opening Ortho-C-H Allylation of Benzoic Acids with Vinylcyclopropanes. PubMed. Retrieved from [Link]

  • FooDB. (2010).[5] Compound Summary: 2-Methoxybenzoic acid.[5][6][7] Retrieved from [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

Sources

Optimization

Troubleshooting low cell permeability of "4-Cyclopropyl-2-methoxybenzoic acid" derivatives

Ticket #CP-2MB-PERM: Low Permeability of 4-Cyclopropyl-2-methoxybenzoic Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist Urgency: High (Lead Optimization Stalled) Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CP-2MB-PERM: Low Permeability of 4-Cyclopropyl-2-methoxybenzoic Acid Derivatives

Status: Open Assigned Specialist: Senior Application Scientist Urgency: High (Lead Optimization Stalled)

Executive Summary

You are encountering low apical-to-basolateral (


) flux in Caco-2 or PAMPA assays for derivatives of 4-cyclopropyl-2-methoxybenzoic acid .

This scaffold presents a classic medicinal chemistry paradox: the cyclopropyl group adds beneficial lipophilicity and metabolic stability, but the benzoic acid core (pKa ~4.2) ensures the molecule is >99.9% ionized (anionic) at physiological pH (7.4). While the 2-methoxy group offers potential for intramolecular hydrogen bonding (IMHB), this effect is often negated by ionization in standard assay buffers.

This guide provides a root-cause diagnostic workflow, chemical remediation strategies (SAR/Prodrugs), and assay troubleshooting protocols to resolve this bottleneck.

Phase 1: Diagnostic Workflow (The "Why")

Before modifying the chemistry, you must confirm the mechanism of low permeability. Is it purely passive (ionization) or transporter-mediated (efflux)?

Diagnostic Flowchart

DiagnosticWorkflow Start Low Permeability Observed (Papp < 1 x 10^-6 cm/s) Step1 Check Assay pH vs. pKa (Is pH >> pKa?) Start->Step1 Step2 Run pH-Shifted PAMPA (pH 5.0 vs pH 7.4) Step1->Step2 Confirm Ionization Decision1 Permeability Increases at pH 5.0? Step2->Decision1 ResultA Root Cause: Ionization (Passive Diffusion Limit) Decision1->ResultA Yes Step3 Check Efflux Ratio (Caco-2) (B->A / A->B) Decision1->Step3 No Decision2 Ratio > 2.0? Step3->Decision2 ResultB Root Cause: Efflux Transporter (P-gp/BCRP Substrate) Decision2->ResultB Yes ResultC Root Cause: High Polarity/Size (Check TPSA/MW) Decision2->ResultC No

Figure 1: Step-by-step diagnostic logic to isolate whether permeability is limited by charge (ionization), transporters (efflux), or intrinsic polarity.

Phase 2: Chemical Optimization (The "Fix")

If Phase 1 confirms Ionization as the culprit (most likely for this scaffold), use the following strategies to modify the 4-cyclopropyl-2-methoxybenzoic acid core.

Strategy A: The "Ortho-Methoxy" Effect & IMHB

The 2-methoxy group is not just a lipophilic handle; it is a functional tool. In the neutral (protonated) state, the methoxy oxygen can accept a hydrogen bond from the carboxylic acid hydroxyl. This forms a pseudo-6-membered ring, "hiding" the polar proton and improving passive diffusion (IMHB effect).

  • Problem: At pH 7.4, the carboxylate is deprotonated, breaking this bond.

  • Solution: Increase the pKa of the acid to keep a higher fraction neutral, or use a bioisostere that maintains the H-bond network.

Strategy B: Bioisosteric Replacement

Replace the carboxylic acid with a group that maintains the negative electrostatic potential required for binding but improves logD or permeability.

Bioisostere ClassSpecific ReplacementEffect on PermeabilityMechanistic Rationale
Acidic Heterocycles Tetrazole Neutral/Slight ImprovementSimilar pKa (~4.5) to benzoate, but more lipophilic delocalization.
Neutral H-Bond Donors Acyl Sulfonamide (-CONHSO₂R)High Improvement pKa ~4-5, but the R-group allows lipophilicity tuning.
Neutral Bioisosteres Oxetane High Improvement Removes ionization completely; dipole mimics carbonyl; lowers TPSA.
Fluorinated Alcohols Hexafluoroisopropanol ModerateWeakly acidic (pKa ~9); remains neutral at physiological pH.
Strategy C: Prodrug Implementation

If the carboxylic acid is essential for target binding (e.g., salt bridge in the active site), you must mask it during transport.

Recommended Protocol: Double Ester Prodrugs Simple alkyl esters often suffer from poor enzymatic hydrolysis in human plasma. Use POM (Pivaloyloxymethyl) or POC (Isopropyloxycarbonyloxymethyl) esters.

  • Mechanism: These are cleaved by non-specific esterases widely distributed in the gut wall and blood.

  • Synthesis Note: React your 4-cyclopropyl-2-methoxybenzoic acid with chloromethyl pivalate in the presence of base (K₂CO₃/NaI).

Phase 3: Assay Troubleshooting & Protocols

Standard assays often generate false negatives for acidic drugs. Use these corrected protocols.

Protocol 1: pH-Shifted PAMPA

Standard PAMPA at pH 7.4 mimics the blood, but the jejunum microclimate is acidic (pH ~5.0–6.0). Acidic drugs absorb better here.

  • Preparation: Prepare two donor plates.

    • Plate A: Donor buffer at pH 7.4 (PBS).

    • Plate B: Donor buffer at pH 5.0 (Acetate or MES buffer).

  • Membrane: Use a 2% solution of hexadecane/lecithin in dodecane (or commercial lipid mix).

  • Incubation: 4 hours at room temperature.

  • Analysis: LC-MS/MS of acceptor wells.

  • Interpretation:

    • If

      
      , the drug is permeability-limited by ionization. Action:  Pursue Prodrugs.
      
    • If

      
       (and both are low), the drug is limited by size/polarity. Action:  Reduce MW or TPSA.
      
Protocol 2: Caco-2 with Esterase Inhibitor

If testing ester prodrugs, they may hydrolyze during the assay, appearing as the impermeable parent acid.

  • Control: Run standard Caco-2 (A->B).

  • Experimental: Add BNPP (Bis-p-nitrophenyl phosphate) at 100 µM to the donor buffer.

    • Why? BNPP inhibits extracellular esterases.

  • Result: If permeability improves with BNPP, your prodrug is unstable in the assay buffer but might still work in vivo (where rapid absorption outpaces hydrolysis).

Phase 4: Formulation "Hacks" (In Vivo)

If you cannot change the molecule, you must change the vehicle.

Q: Can I improve oral bioavailability without changing the structure? A: Yes, using Ion-Pairing Agents .

  • Concept: Counter-ions shield the negative charge of the benzoate, forming a neutral hydrophobic complex.

  • Reagents: Use organic cations like Meglumine or lipophilic amines (e.g., Stearylamine) in the formulation.

  • Lipid Formulation: Dissolve the drug in a SEDDS (Self-Emulsifying Drug Delivery System) like Labrasol or Capryol 90 to facilitate lymphatic transport, bypassing the portal vein.

FAQs

Q: Does the cyclopropyl group cause metabolic instability? A: Generally, no. Cyclopropyl groups are often metabolically robust compared to isopropyl or ethyl groups. However, check for CYP2D6 inhibition, as some cyclopropyl-amines/ethers can be mechanism-based inhibitors. In your benzoate case, it is likely stable.

Q: Why does my compound show high permeability in PAMPA but zero in Caco-2? A: This indicates Efflux . Your compound is likely a substrate for P-glycoprotein (P-gp) or BCRP. The 2-methoxy group can sometimes increase P-gp affinity.

  • Test: Run Caco-2 with Verapamil (P-gp inhibitor). If permeability recovers, you have an efflux problem.

Q: What is the target TPSA for this scaffold? A: For good oral bioavailability, aim for TPSA < 120 Ų. A benzoic acid moiety contributes ~37 Ų.[1] The methoxy adds ~9 Ų. Ensure the rest of the molecule (R-groups) does not push this total too high.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Lloyd, H. A., et al. (1966).[3] Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society, 88(23), 5544–5549. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] Link

Sources

Troubleshooting

Overcoming solubility problems of "4-Cyclopropyl-2-methoxybenzoic acid" in biological media

This guide serves as a specialized technical support resource for researchers encountering solubility issues with 4-Cyclopropyl-2-methoxybenzoic acid (and structurally similar lipophilic benzoic acid derivatives). The co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering solubility issues with 4-Cyclopropyl-2-methoxybenzoic acid (and structurally similar lipophilic benzoic acid derivatives).

The content is structured to move from fundamental physicochemical understanding to actionable, laboratory-proven troubleshooting protocols.

Case ID: 4-CP-2-MBA-SOL Classification: Physicochemical Optimization / Assay Development Assigned Specialist: Senior Application Scientist

Module 1: Physicochemical Profiling (The "Why")

Before attempting to fix the solubility, you must understand the molecular forces at play.[1] 4-Cyclopropyl-2-methoxybenzoic acid presents a classic "solubility paradox" common in medicinal chemistry: it possesses an ionizable head group but a highly lipophilic tail.[1]

Molecular Analysis
  • Acidic Moiety (Carboxylic Acid): The pKa is estimated to be in the range of 3.8 – 4.2 (comparable to o-anisic acid). At physiological pH (7.4), the compound exists primarily (>99%) as the anionic carboxylate.[1]

  • Lipophilic Domain (Cyclopropyl + Methoxy): The cyclopropyl group significantly increases the LogP (partition coefficient) compared to a simple methyl group.[1] This increases the lattice energy of the solid, making the initial "break" from the crystal structure difficult.[1]

  • The Problem: While the ionized form is soluble, the rate of dissolution (intrinsic solubility) of the solid free acid in neutral media is kinetically slow. Furthermore, if added as a high-concentration DMSO stock, the rapid mixing with water can cause the "oiling out" or micro-precipitation of the neutral species before it has time to ionize, especially in high-salt buffers (Salting-out effect).

Solubility Profile Summary
MediumSolubility RatingPrimary Mechanism
Water (pH < 3) Very Poor (< 0.1 mg/mL)Neutral species dominates; hydrophobic effect.[1]
PBS / Media (pH 7.4) Moderate (Variable)Soluble as anion, but prone to "crash out" from DMSO stocks.[1]
DMSO Excellent (> 50 mM)Dipolar aprotic solvation.[1]
Ethanol GoodHydrogen bonding + lipophilic interaction.[1]
0.1 M NaOH ExcellentRapid salt formation (deprotonation).[1]

Module 2: The "Salt Strategy" (Primary Protocol)

The most robust method to overcome solubility issues for this compound is not to use more DMSO, but to convert the compound into its sodium salt form before introduction to the biological media. This exploits the thermodynamic solubility of the ionic species.[1]

Protocol A: In-Situ Salt Formation (Recommended)

Use this method if you are preparing a stock for immediate use in aqueous buffers.

  • Calculate Equivalents: Determine the moles of your compound.

  • Alkaline Dissolution: Instead of dissolving in 100% DMSO, dissolve the solid compound in 1.05 equivalents of 0.1 M NaOH .

    • Note: If the compound is stubborn, use a minimal volume of DMSO (e.g., 10% of final stock volume) to wet the solid, then add the NaOH solution.

  • Stabilize: Vortex until clear. The solution now contains Sodium 4-cyclopropyl-2-methoxybenzoate .[1]

  • Dilute: Add this stock directly to your media. Since the compound is already ionized, it will not precipitate upon dilution as readily as the neutral DMSO stock.[1]

Protocol B: The "DMSO Spike" (Standard)

Use this only if the Salt Strategy is not feasible due to pH sensitivity of your assay.

  • Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.

  • Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock into 1 mL of media. This creates a local region of high concentration/low solubility.[1]

    • Step 2a: Dilute the DMSO stock 1:10 into PBS (pH 7.4) or media without serum. Vortex immediately.

    • Step 2b: Add this intermediate solution to your final cells/assay plate.[1]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Module 3: Advanced Formulation (The "Fix")

If the compound precipitates in cell culture media (often due to interaction with calcium/magnesium or serum proteins), employ a carrier system.[1]

Cyclodextrin Complexation (HP-β-CD)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophilic "cage" around the lipophilic cyclopropyl/phenyl ring, preventing aggregation while keeping the compound strictly in solution.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1]

  • Dissolve your compound in this vehicle.[1][2] Sonicate at 37°C for 30 minutes.

  • Filter sterilize (0.22 µm).[1]

  • Use this solution to dose your cells.[1] (Note: Include a vehicle control with only HP-β-CD).[1]

Module 4: Decision Logic & Troubleshooting

Use the following logic flow to determine the correct solubilization strategy for your specific experiment.

Solubility_Workflow Start Start: Solid Compound 4-Cyclopropyl-2-methoxybenzoic acid Check_pH Is the Assay pH > 7.0? Start->Check_pH Acidic_Assay Acidic Assay (pH < 6) Check_pH->Acidic_Assay No Neutral_Assay Neutral/Basic Assay (pH 7.4+) Check_pH->Neutral_Assay Yes Cyclodextrin Protocol C: Complex with HP-β-CD Acidic_Assay->Cyclodextrin Salt will revert to acid DMSO_Route Standard DMSO Stock (10-20 mM) Neutral_Assay->DMSO_Route Precipitation Precipitation on Dilution? DMSO_Route->Precipitation Salt_Route Protocol A: Convert to Sodium Salt (NaOH) Precipitation->Salt_Route Yes (Crystalline ppt) Success Proceed to Assay Precipitation->Success No Salt_Route->Success Cyclodextrin->Success

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions and observed precipitation.

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the DMSO stock to the media. Why?

A: This is the "Crash-Out" effect.[1] Your compound is hydrophobic.[1] When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the compound "stranded" in water at a concentration far above its solubility limit.

  • Fix: Use the Intermediate Dilution step (see Module 2, Protocol B) or switch to the Sodium Salt method.

Q2: Will converting to the sodium salt change the biological activity?

A: No.[1] Once dissolved in the biological medium (which is a buffered system), the compound exists as the dissociated ions (benzoate anion + Na+). Whether you add it as the free acid or the sodium salt, the active species interacting with the receptor/enzyme is the same, provided the pH of the final medium is identical.

Q3: Can I use Ethanol instead of DMSO?

A: Ethanol is less toxic to cells than DMSO but is more volatile and often has lower solubilizing power for this specific class of benzoates.[1] If you must use ethanol, ensure the stock concentration is lower (e.g., 5 mM) and seal plates tightly to prevent evaporation effects.

Q4: My compound dissolves, but the media turns yellow/turbid over 24 hours.

A: This suggests slow crystallization or interaction with serum albumin.[1]

  • Fix: Reduce the working concentration. If you are working at >100 µM, you are likely exceeding the solubility limit of the system.[1] Verify if the turbidity is bacterial contamination or compound precipitation by looking under a microscope (crystals vs. moving bacteria).[1]

Q5: Is there a maximum concentration for HP-β-CD?

A: Yes. High concentrations of cyclodextrins (>2-5%) can extract cholesterol from cell membranes, causing toxicity.[1] Keep the final CD concentration in the well below 0.5-1% if possible.[1][2]

References

  • PubChem. 4-Cyclopropylbenzoic acid (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link]

  • World Health Organization (WHO). General guidance on solubility and dissolution.[1] WHO Technical Report Series, No. 992, Annex 4.[1] Available at: [Link]

  • Avanti Polar Lipids. Lipid Solubilization and Preparation of Stock Solutions.[1] (General principles for lipophilic acid solubilization). Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Foundational text on using HP-β-CD for solubilization).

Sources

Optimization

Technical Support Center: Synthesis of Substituted Benzoic Acids

Current Status: Operational Ticket Focus: Side Reaction Mitigation & Yield Optimization Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the three primary synthetic routes for subs...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Side Reaction Mitigation & Yield Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the three primary synthetic routes for substituted benzoic acids: Oxidation of Alkylbenzenes , Carboxylation of Organometallics , and Hydrolysis of Nitriles . Each route presents distinct failure modes—from ring degradation in electron-rich systems to Wurtz coupling in Grignard formation. The protocols below prioritize mechanistic understanding to allow for self-validating troubleshooting.

Module 1: Oxidation of Alkylbenzenes

The "Brute Force" Route

Core Mechanism: Radical abstraction of the benzylic hydrogen followed by sequential oxidation to the carboxylic acid. Critical Requirement: At least one benzylic hydrogen must be present (e.g., tert-butylbenzene will not react).[1]

Troubleshooting Matrix
SymptomProbable CauseMechanistic InsightCorrective Protocol
Low Yield / Ring Cleavage Over-oxidation Electron-donating groups (e.g., -OMe, -OH) activate the ring toward electrophilic attack by strong oxidants (KMnO₄), leading to ring opening rather than side-chain oxidation.Buffer the System: Use MgSO₄ or pyridine to buffer KMnO₄ solutions. Switch to SeO₂ or Co/Mn-catalyzed air oxidation for highly activated rings [1].
Aldehyde/Alcohol Persistence Incomplete Oxidation The intermediate benzyl alcohol or benzaldehyde is stable enough to resist further oxidation under mild conditions.Force Conditions: Ensure excess oxidant (min 2.5 eq. KMnO₄) and vigorous reflux. Add a phase transfer catalyst (e.g., TBAB) if solubility is poor.
No Reaction Steric/Electronic Deactivation Highly electron-deficient rings (e.g., -NO₂ substituted) resist the initial radical abstraction step.Switch Reagent: Use Chromic Acid (Jones Reagent) or elevated temperatures/pressures (autoclave) for deactivated substrates.
Deep Dive: Preventing Ring Degradation

When synthesizing methoxy- or hydroxy-substituted benzoic acids, the aromatic ring is electron-rich and susceptible to oxidative cleavage.

  • The Fix: Avoid acidic KMnO₄. Use neutral aqueous KMnO₄ with magnesium sulfate added to neutralize hydroxide ions produced during the reaction (

    
    ). This prevents the pH from rising, which would otherwise promote ring degradation.
    
Module 2: Carboxylation of Organometallics (Grignard/Lithium)

The "Precision" Route

Core Mechanism: Nucleophilic attack of an aryl anion (Ar-MgX or Ar-Li) on the electrophilic carbon of CO₂.

Troubleshooting Matrix
SymptomProbable CauseMechanistic InsightCorrective Protocol
Dimer Formation (Ar-Ar) Wurtz Coupling The formed Grignard reagent (Ar-MgX) acts as a nucleophile and attacks the unreacted aryl halide (Ar-X).Dilution & Slow Addition: Keep Ar-X concentration low. Add Ar-X dropwise to a large excess of Mg. Use Rieke Magnesium to initiate at lower temperatures (-20°C) [2].
Low Yield (Ar-H recovered) Moisture Quenching Grignard reagents are hard bases (pKa ~50) and will deprotonate water instantly.Drying Protocol: Flame-dry glassware under Ar/N₂. Distill solvents over Na/Benzophenone. Use a drying tube if inert line is unavailable.
Reaction with Other Groups Chemoselectivity Failure Esters, nitriles, or ketones on the ring react with the Grignard reagent before CO₂ addition.Transmetallation: Generate the anion via Iodine/Magnesium exchange (using iPrMgCl·LiCl, "Turbo Grignard") at -78°C, then quench with CO₂ immediately [3].
Visual Workflow: Organometallic Decision Tree

GrignardOptimization Start Target: Ar-COOH from Ar-X CheckFG Are sensitive FGs present? (Ester, Nitrile, Ketone) Start->CheckFG DirectMg Direct Mg Insertion (Reflux THF/Et2O) CheckFG->DirectMg No Turbo Mg/Halogen Exchange (iPrMgCl·LiCl at -78°C) CheckFG->Turbo Yes WurtzCheck Risk of Wurtz Coupling? (Benzylic/Allylic Halides) DirectMg->WurtzCheck CO2Quench Quench with excess CO2 (Dry Ice or Gas) Turbo->CO2Quench SlowAdd Protocol: Slow Addition High Dilution, Rieke Mg WurtzCheck->SlowAdd High Risk WurtzCheck->CO2Quench Low Risk SlowAdd->CO2Quench

Caption: Decision logic for selecting the correct metallation strategy to avoid chemoselectivity errors and homocoupling.

Module 3: Hydrolysis of Nitriles

The "Workhorse" Route

Core Mechanism: Acid or base-catalyzed hydration of the nitrile (


) to the amide (

), followed by hydrolysis to the acid (

).[2]
Troubleshooting Matrix
SymptomProbable CauseMechanistic InsightCorrective Protocol
Stalled at Amide Steric Hindrance Ortho-substituents block the nucleophilic attack of water on the carbonyl carbon of the intermediate amide.Glycol Protocol: Use KOH in Ethylene Glycol at 150-180°C. The higher boiling point drives the reaction past the kinetic barrier [4].
Decarboxylation Ortho-Effect / Electronics Steric bulk forces the carboxyl group out of planarity, breaking conjugation and facilitating

loss, especially in electron-rich systems.
Avoid Acidic Workup: Perform hydrolysis under basic conditions. Acidify carefully at low temperature (0°C) only to pH 3-4, then extract immediately. Do not heat the free acid.
Dark Tarry Product Polymerization High temperatures with unstable substrates (e.g., amino-nitriles) lead to polymerization.Mild Hydrolysis: Use NaOH/H₂O₂ (Radziszewski reaction) to convert nitrile to amide gently, then use enzymatic or mild acid hydrolysis [5].
Deep Dive: Cracking the Steric Barrier

For 2,6-disubstituted benzonitriles (e.g., 2,6-dimethylbenzonitrile), standard aqueous acid/base reflux (100°C) often fails, yielding only the amide.

  • The Protocol:

    • Dissolve nitrile (10 mmol) in Ethylene Glycol (20 mL) .

    • Add KOH pellets (50 mmol) .

    • Reflux at 160°C for 12-24 hours.

    • Why it works: Ethylene glycol allows for higher reaction temperatures than water, providing the thermal energy required to overcome the steric activation energy barrier.

References
  • Side-Chain Oxidation Mechanisms: LibreTexts Chemistry. "18.7: Side-Chain Reactions of Benzene Derivatives."

  • Wurtz Coupling Prevention: BenchChem Technical Guides. "Preventing the formation of Wurtz coupling products in Grignard reactions."

  • Grignard Selectivity: ResearchGate. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale."[3]

  • Hydrolysis of Hindered Nitriles: Royal Society of Chemistry. "The acid-catalysed hydrolysis of benzonitrile."[4]

  • Decarboxylation Mechanisms: National Institutes of Health (PMC). "Decarboxylative Hydroxylation of Benzoic Acids."

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 4-Cyclopropyl-2-methoxybenzoic Acid with Known Tyrosinase Inhibitors

A Technical Guide for Researchers in Dermatology and Enzymology In the quest for novel and effective modulators of melanogenesis, the scientific community continuously explores new chemical entities. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Dermatology and Enzymology

In the quest for novel and effective modulators of melanogenesis, the scientific community continuously explores new chemical entities. This guide provides a comparative analysis of a novel compound, 4-Cyclopropyl-2-methoxybenzoic acid, with well-established tyrosinase inhibitors. While the inhibitory potential of 4-Cyclopropyl-2-methoxybenzoic acid against tyrosinase is presented here as a hypothetical model for illustrative purposes, the comparative framework, experimental protocols, and mechanistic discussions are grounded in established scientific principles to provide a valuable resource for researchers.

This guide will delve into the biochemical role of tyrosinase in melanin synthesis, the mechanisms of action of known inhibitors, and a hypothetical performance comparison with our compound of interest. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Tyrosinase: The Gatekeeper of Melanin Synthesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] This enzyme catalyzes the initial and rate-limiting steps in the complex pathway of melanogenesis.[2] Its activity involves two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] The resulting dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[5]

Given its crucial role, the inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders such as melasma and age spots, as well as for applications in the cosmetic industry for skin lightening.[2][4]

Signaling Pathway of Melanogenesis

The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway.

Melanogenesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone

Caption: The catalytic role of tyrosinase in the initial steps of melanin synthesis.

Comparative Analysis of Tyrosinase Inhibitors

This section provides a head-to-head comparison of our hypothetical compound, 4-Cyclopropyl-2-methoxybenzoic acid, with two well-characterized tyrosinase inhibitors: Kojic Acid and L-Mimosine.

Inhibitor Structure Mechanism of Action IC50 (Mushroom Tyrosinase)
4-Cyclopropyl-2-methoxybenzoic acid (Hypothetical)4-Cyclopropyl-2-methoxybenzoic acid StructureCompetitive inhibitor, chelates the copper ions in the active site.25 µM (Postulated)
Kojic Acid Kojic Acid StructureMixed-type inhibitor; chelates copper ions in the active site and can bind to the enzyme-substrate complex.[6][7] It is also a slow-binding inhibitor of the diphenolase activity.[8]10-121 µM[7][9]
L-Mimosine L-Mimosine StructureSlow-binding competitive inhibitor.[8][10]~388 µM (Cellular tyrosinase)[10]

Note: The IC50 value for 4-Cyclopropyl-2-methoxybenzoic acid is a postulated value for the purpose of this comparative guide. The IC50 values for known inhibitors can vary depending on the experimental conditions.

Experimental Protocol: Tyrosinase Inhibition Assay

To ensure the reproducibility and validity of comparative data, a standardized tyrosinase inhibition assay is crucial. The following protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 4-Cyclopropyl-2-methoxybenzoic acid (Test Compound)

  • Kojic Acid (Positive Control)

  • L-Mimosine (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in cold sodium phosphate buffer. Keep on ice.

  • Substrate Solution: Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.

  • Test Compound Stock Solution: Dissolve 4-Cyclopropyl-2-methoxybenzoic acid in DMSO to a stock concentration of 10 mM.

  • Positive Control Stock Solutions: Dissolve Kojic Acid and L-Mimosine in DMSO or phosphate buffer to stock concentrations of 2 mM and 10 mM, respectively.

  • Working Solutions: Prepare serial dilutions of the test compound and positive controls in phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 2% to prevent interference with enzyme activity.

Assay Procedure

The following workflow outlines the steps for performing the tyrosinase inhibition assay in a 96-well plate format.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Tyrosinase Solution Add_Reagents Add Buffer, Inhibitor, and Tyrosinase to Wells Prep_Enzyme->Add_Reagents Prep_Substrate Prepare L-DOPA Solution Add_Substrate Initiate Reaction with L-DOPA Prep_Substrate->Add_Substrate Prep_Inhibitors Prepare Inhibitor Dilutions Prep_Inhibitors->Add_Reagents Preincubation Pre-incubate for 10 min at 25°C Add_Reagents->Preincubation Preincubation->Add_Substrate Incubation Incubate for 20 min at 37°C Add_Substrate->Incubation Measure_Absorbance Measure Absorbance at 475 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the tyrosinase inhibition assay.

Plate Setup
  • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

  • Positive Control Wells: 20 µL of positive control dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

Reaction and Measurement
  • After adding the buffer, inhibitor/vehicle, and tyrosinase solution, pre-incubate the plate at room temperature for 10 minutes.[11]

  • Initiate the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells.[4]

  • Incubate the plate at 37°C for 20 minutes.[11]

  • Measure the absorbance of each well at 475 nm using a microplate reader.[11]

Data Analysis

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) / (A_control - A_control_blank) ] x 100

Where:

  • A_control is the absorbance of the enzyme reaction without inhibitor.

  • A_control_blank is the absorbance of the control without the enzyme.

  • A_sample is the absorbance of the enzyme reaction with the inhibitor.

  • A_sample_blank is the absorbance of the inhibitor without the enzyme.

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel tyrosinase inhibitors, using 4-Cyclopropyl-2-methoxybenzoic acid as a hypothetical example alongside the established inhibitors Kojic Acid and L-Mimosine. The provided experimental protocol offers a standardized method for assessing inhibitory potency.

Future research should focus on determining the precise mechanism of inhibition of novel compounds, including kinetic studies to ascertain whether the inhibition is competitive, non-competitive, or mixed-type. Furthermore, evaluating the efficacy and safety of promising inhibitors in cell-based assays and in vivo models is essential for their translation into therapeutic or cosmetic applications. The continued exploration of new chemical scaffolds, such as the one presented, is vital for the discovery of next-generation tyrosinase inhibitors with improved potency and safety profiles.

References

  • Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications. (2021). International Journal of Molecular Sciences. [Link]

  • Tyrosinase - Wikipedia. (n.d.). [Link]

  • Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - MDPI. (2025). Molecules. [Link]

  • Kojic acid – Knowledge and References - Taylor & Francis. (n.d.). [Link]

  • Tyrosinase inhibition assay - Bio-protocol. (n.d.). [Link]

  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - SciSpace. (2015). Pharmaceutical and Biomedical Analysis. [Link]

  • Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (2019). International Journal of Molecular Sciences. [Link]

  • Structure–function correlations in tyrosinases - PMC - NIH. (2015). The FEBS Journal. [Link]

  • Reaction mechanism of tyrosinase. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). (2024). Nature Protocols. [Link]

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  • Tyrosinase Inhibition Assay - Active Concepts. (2023). [Link]

  • Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). [Link]

  • Mimosine Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase - PMC. (n.d.). [Link]

  • Kojic Acid Effect on the Inhibitory Potency of Tyrosinase - ResearchGate. (2016). [Link]

  • IC50 values of mimosine and their dipeptides for mushroom tyrosinase inhibition. (n.d.). [Link]

  • Structural characterization of tyrosinases and an update on human enzymes - PubMed. (2024). Methods in Enzymology. [Link]

  • A comprehensive review on tyrosinase inhibitors - PMC. (n.d.). [Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - MDPI. (2022). International Journal of Molecular Sciences. [Link]

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Sources

Comparative

Validating the Binding Mode of 4-Cyclopropyl-2-methoxybenzoic Acid: A Comparative Technical Guide

Executive Summary: The Fragment Hit Context 4-Cyclopropyl-2-methoxybenzoic acid (CAS: 1237130-43-6) represents a high-value fragment scaffold in modern Fragment-Based Drug Discovery (FBDD). Characterized by a polar "anch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment Hit Context

4-Cyclopropyl-2-methoxybenzoic acid (CAS: 1237130-43-6) represents a high-value fragment scaffold in modern Fragment-Based Drug Discovery (FBDD). Characterized by a polar "anchor" (benzoic acid) and a distinct hydrophobic vector (cyclopropyl), this molecule is frequently investigated as a starting point for targeting protein-protein interaction (PPI) interfaces or cryptic hydrophobic pockets in enzymes (e.g., ROR


, Bromodomains, or specific GPCRs).

This guide provides a rigorous protocol for validating the binding mode of this specific compound. Unlike standard high-throughput screening hits, fragment hits like 4-Cyclopropyl-2-methoxybenzoic acid often exhibit weak affinity (


 in the 

M-mM range), requiring orthogonal biophysical methods to confirm specific binding and validate the contribution of the cyclopropyl moiety.
The Core Hypothesis

The validation strategy centers on proving that the 4-cyclopropyl group confers a specific binding advantage (enthalpic or entropic) over the parent scaffold, rather than merely adding non-specific lipophilicity.

Comparative Analysis: Performance vs. Alternatives

To validate the binding mode, one must compare the "Product" (4-Cyclopropyl-2-methoxybenzoic acid) against structural analogues to establish a Structure-Activity Relationship (SAR) baseline.

Table 1: Comparative Binding Metrics (Hypothetical Data for Validation Context)

CompoundStructure DescriptionRole in ValidationExpected

(Target Dependent)
Ligand Efficiency (LE)
4-Cyclopropyl-2-methoxybenzoic acid Product Lead Fragment 50 - 200

M
High
2-Methoxybenzoic acid Alternative A (Deletion)Negative Control (Core)> 1000

M (Weak/No Bind)
Low
4-Methyl-2-methoxybenzoic acid Alternative B (Isostere)Size/Shape Probe200 - 500

M
Moderate
4-Isopropyl-2-methoxybenzoic acid Alternative C (Analogue)Steric Probe100 - 300

M
Moderate

Analysis:

  • Alternative A tests if the cyclopropyl group is essential. If

    
     drops significantly without it, the cyclopropyl is a critical "hotspot" binder.
    
  • Alternative B tests if the binding is driven by specific shape complementarity (cyclopropyl vs. methyl) or generic hydrophobicity. The cyclopropyl group often provides a unique "rigid" fit that methyl groups cannot match due to rotational freedom.

Experimental Validation Protocols

Protocol A: X-Ray Co-Crystallography (The Gold Standard)

Objective: Direct visualization of the binding pose to confirm the interaction of the carboxylate anchor and the cyclopropyl pocket fit.

Methodology:

  • Soaking: Incubate apo-crystals of the Target Protein (e.g., BRD4 or ROR

    
     LBD) in a crystallization drop containing 10-50 mM of 4-Cyclopropyl-2-methoxybenzoic acid  (dissolved in 100% DMSO, final DMSO < 5%).
    
  • Cryo-protection: Transfer crystals to a cryo-solution containing the ligand to prevent "wash-out" during freezing.

  • Data Collection: Collect diffraction data at 100 K.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     difference density in the binding pocket corresponding to the cyclopropyl ring.
    

Success Criteria:

  • Clear electron density (> 2.5

    
    ) for the cyclopropyl ring.
    
  • B-factor analysis: The ligand B-factors should be comparable to surrounding protein residues, indicating stable occupancy.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (


) and kinetics (

).

Methodology:

  • Immobilization: Biotinylate the Target Protein and capture on a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Injection: Inject a concentration series of 4-Cyclopropyl-2-methoxybenzoic acid (e.g., 0, 15, 31, 62, 125, 250, 500

    
    M) in running buffer (PBS-P+, 2% DMSO).
    
  • Reference Subtraction: Subtract the signal from a reference flow cell (biotinylated null protein or empty SA).

  • Analysis: Fit steady-state response (

    
    ) vs. Concentration (
    
    
    
    ) to a 1:1 binding model:
    
    
    .

Critical Check: Ensure the binding is reversible and the sensorgram shape is "square" (fast on/off), typical for fragments.

Protocol C: Ligand-Observed NMR (STD-NMR)

Objective: Map the epitope to confirm the cyclopropyl group is in direct contact with the protein surface.

Methodology:

  • Sample Prep: Mix 20

    
    M Target Protein with 1-2 mM Ligand (1:50 to 1:100 ratio) in 
    
    
    
    buffer.
  • Pulse Sequence: Apply a Saturation Transfer Difference (STD) sequence. Saturate protein resonances (e.g., at -1 ppm or 7 ppm) and acquire the "on-resonance" spectrum. Acquire an "off-resonance" reference spectrum (e.g., at 30 ppm).

  • Subtraction: Subtract "on" from "off" to get the difference spectrum.

  • Interpretation: Signals appearing in the difference spectrum correspond to ligand protons receiving magnetization transfer from the protein.

Validation Signal: The cyclopropyl protons (0.5 - 1.0 ppm) should show a strong STD effect (high % STD factor), confirming intimate contact with the protein receptor.

Visualizing the Binding Mode

A. Structural Interaction Map

The following diagram illustrates the validated binding mode of 4-Cyclopropyl-2-methoxybenzoic acid within a hypothetical hydrophobic pocket (e.g., a nuclear receptor or kinase back-pocket).

BindingMode Ligand 4-Cyclopropyl-2-methoxybenzoic acid Carboxyl Carboxylate Group (-COO⁻) Ligand->Carboxyl Methoxy Methoxy Group (-OCH₃) Ligand->Methoxy Cyclopropyl Cyclopropyl Group (C₃H₅) Ligand->Cyclopropyl ArgRes Arg/Lys Residue (Positively Charged) Carboxyl->ArgRes Salt Bridge (Ionic Interaction) Backbone Backbone Amide (H-Bond Donor) Methoxy->Backbone H-Bond Acceptor (Conformational Lock) HydroPocket Hydrophobic Sub-pocket (Val/Leu/Phe) Cyclopropyl->HydroPocket Van der Waals (Shape Complementarity)

Figure 1: Predicted Pharmacophore Map. The cyclopropyl group fills a specific hydrophobic sub-pocket, while the carboxylate anchors the molecule via electrostatic interactions.

B. Validation Workflow

This flowchart outlines the decision-making process for validating the hit.

ValidationWorkflow Start Hit Identification: 4-Cyclopropyl-2-methoxybenzoic acid Step1 Biophysical Assay (SPR / MST) Start->Step1 Decision1 Binding Detected? Step1->Decision1 Step2 Analogue Testing (vs. 2-Methoxybenzoic acid) Decision1->Step2 Yes Invalid Discard / Re-evaluate Decision1->Invalid No Decision2 Is Cyclopropyl Essential? Step2->Decision2 Step3 Structural Confirmation (X-Ray / NMR) Decision2->Step3 Yes (Higher Potency) Decision2->Invalid No (Same Potency) Valid VALIDATED BINDING MODE Proceed to Hit-to-Lead Step3->Valid Density Observed Step3->Invalid No Density

Figure 2: Step-by-step validation workflow for fragment hits, ensuring resources are only invested in "real" binders.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219. Link

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

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